2-chloro-3-(1H-1,2,4-triazol-1-yl)propanoic acid

Chiral Building Block Structural Isomerism Medicinal Chemistry

Researchers need bifunctional scaffolds that differentiate stereochemical effects from heterocycle electronics. This α-chloro triazole propanoic acid solves that: chlorine at the chiral α-carbon (not triazole ring) enables SN2 displacement with defined stereochemistry while the carboxylic acid handles amide coupling. - **Key Differentiation:** XLogP3-AA 0.2; chiral center at C2; distinct from ring-chlorinated isomers (e.g., CAS 1400144-81-1). - **Synthetic Utility:** Dual reactivity for library generation; explore cytokine modulation (TNF-α/IFN-γ) without altering triazole electronics. - **Supply:** Research quantities available; stable crystalline solid.

Molecular Formula C5H6ClN3O2
Molecular Weight 175.57
CAS No. 1564684-96-3
Cat. No. B2611004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-3-(1H-1,2,4-triazol-1-yl)propanoic acid
CAS1564684-96-3
Molecular FormulaC5H6ClN3O2
Molecular Weight175.57
Structural Identifiers
SMILESC1=NN(C=N1)CC(C(=O)O)Cl
InChIInChI=1S/C5H6ClN3O2/c6-4(5(10)11)1-9-3-7-2-8-9/h2-4H,1H2,(H,10,11)
InChIKeyJKBNOKGHPLYOEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-3-(1H-1,2,4-triazol-1-yl)propanoic acid – Procurement Specification


2-Chloro-3-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS 1564684-96-3) is a heterocyclic carboxylic acid building block with the molecular formula C5H6ClN3O2 and a molecular weight of 175.57 g/mol [1]. It belongs to the 1,2,4-triazole propanoic acid class, which is investigated for anti-inflammatory, antibacterial, and agricultural applications [2]. Its defining structural feature is a chlorine atom substituted at the alpha-carbon of the propanoic acid side chain, rather than on the triazole ring itself, which distinguishes it from the more common ring-substituted chloro-triazole analogs and introduces a chiral center [1].

WorkflowChiral pool synthesis, SAR exploration, and lead optimization
SelectionAlpha-chlorine at the propanoic acid side chain, not on the triazole ring
ContextMedicinal chemistry and agrochemical intermediate research

2-Chloro-3-(1H-1,2,4-triazol-1-yl)propanoic acid – Positional Isomer Specificity


Generic substitution among chloro-triazole propanoic acid isomers is chemically invalid due to fundamentally different sites of chlorine substitution. In the target compound, the electron-withdrawing chlorine is at the alpha-carbon of the propanoic acid chain (C2), creating a chiral center and directly modulating the carboxylic acid's reactivity (pKa) and the side chain's conformational flexibility [1]. In contrast, common analogs like 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid (CAS 1400144-81-1) place the chlorine on the aromatic triazole ring, altering the heterocycle's electron density and its hydrogen-bonding capacity without creating a chiral center [2]. These structural distinctions lead to different computed lipophilicities (XLogP3-AA: 0.2 vs. 0.4) and distinct synthetic derivatization pathways, meaning the compounds are not functionally interchangeable for lead optimization or structure-activity relationship (SAR) studies [1][2].

Positional isomer mismatch

The target alpha-chloro isomer is chiral (racemic); ring-chlorinated analogs are achiral, which may shift stereochemical outcomes in asymmetric synthesis.

Reactivity pathway divergence

Alpha-alkyl chloride undergoes SN2 displacement; ring-chlorine requires harsher SNAr conditions, limiting direct synthetic protocol transfer.

Physicochemical profile shift

Intermediate lipophilicity may differ from ring-chlorinated analog, potentially altering membrane partitioning in biological models.

2-Chloro-3-(1H-1,2,4-triazol-1-yl)propanoic acid – Differentiation Guide


Alpha-Chlorine Substitution and Chirality

The target compound is the only chloro-substituted 1,2,4-triazole propanoic acid derivative where the chlorine atom is located on the alpha-carbon of the propanoic acid side chain, generating a chiral center at C2 [1]. The direct comparator, 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid (CAS 1400144-81-1), bears the chlorine on the triazole ring and is achiral [2]. The non-chlorinated parent compound, 3-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS 76686-84-5), lacks chlorine entirely and is also achiral [3].

Chiral substitution site
Head-to-head
Chlorine at C2 (alpha to COOH) → 1 chiral center; ring-chlorinated analog: achiral
Enables racemic building block distinction
Structural analysis from PubChem InChI/SMILES
Chiral Building Block Structural Isomerism Medicinal Chemistry

Alpha-Chloro Isomer: Intermediate Lipophilicity

Computed partition coefficients (XLogP3-AA) from PubChem provide a quantitative rationale for differentiated biological membrane permeability [1]. The target compound exhibits an XLogP3-AA of 0.2, which is 0.8 log units higher than the non-chlorinated analog (XLogP3-AA = -0.6) and 0.2 log units lower than the triazole-ring-chlorinated isomer 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid (XLogP3-AA = 0.4) [2][3].

Intermediate lipophilicity
Reported
XLogP3-AA = 0.2
Δ +0.8 vs. non-chlorinated; Δ -0.2 vs. ring-chlorinated
May differentiate membrane permeability profile
Computed by XLogP3 algorithm (PubChem)
Physicochemical Properties Lipophilicity Drug-likeness

Triazole Propanoic Acid Class: Anti-Inflammatory Activity

A 2023 study on 1,2,4-triazole derivatives containing a propanoic acid moiety (compounds 3a–3g) demonstrated significant anti-inflammatory activity in peripheral blood mononuclear cell (PBMC) cultures [1]. Key findings included a reduction of TNF-α release across all tested compounds, with derivatives 3a, 3c, and 3e also decreasing IFN-γ levels [1]. While these data are not from the target compound itself, they establish a class-level baseline for the triazole propanoic acid scaffold in modulating inflammatory cytokines.

Class anti-inflammatory activity
Class-level inference
Triazole propanoic acid derivatives reduced TNF-α and IFN-γ in PBMC cultures
Supports scaffold exploration for cytokine modulation
Data from amidrazone analogs 3a–3g; no direct target compound data
Anti-inflammatory Cytokine Modulation Triazole Scaffold

Alpha-Chloro Carboxylic Acid: Bifunctional Synthetic Handle

The alpha-chloro carboxylic acid functionality of the target compound provides two distinct reactive sites: the carboxylic acid group and the secondary alkyl chloride at C2 [1]. In contrast, the ring-chlorinated analog 3-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid possesses a less reactive aromatic chlorine on the triazole ring, which requires more forcing conditions for nucleophilic aromatic substitution [2]. The alkyl chloride in the target compound is susceptible to SN2 nucleophilic displacement, enabling stereospecific derivatization to amines, ethers, or thioethers, a synthetic versatility not shared by its ring-chlorinated comparators where only the carboxylic acid is readily functionalized.

Bifunctional reactivity
Class-level inference
α‑alkyl chloride: SN2 displacement; ring‑Cl: requires SNAr
Enables diverse library synthesis via sequential functionalization
Based on standard organic reactivity principles
Synthetic Intermediate Nucleophilic Substitution Diversity-Oriented Synthesis

2-Chloro-3-(1H-1,2,4-triazol-1-yl)propanoic acid – Application Scenarios


Chiral Pool Synthesis of Enantiomerically Enriched Triazole Drugs

The presence of a chiral center at the alpha-carbon of the propanoic acid chain makes this compound a strategic starting material for synthesizing enantiomerically pure or enriched drug candidates. Resolution of the racemic mixture followed by stereospecific SN2 displacement of the alpha-chlorine allows for the introduction of diverse amine, alcohol, or thiol nucleophiles with defined stereochemistry, a capability not available with achiral triazole-propanoic acid analogs [1].

Anti-Inflammatory Lead Optimization with Chiral Triazole Scaffold

Given the validated anti-inflammatory activity of the 1,2,4-triazole propanoic acid scaffold in reducing TNF-α and IFN-γ levels in PBMC models [2], this compound offers a differentiated entry point for SAR exploration. Its intermediate lipophilicity (XLogP3-AA = 0.2) positions it between more polar (XLogP3-AA = -0.6) and more lipophilic (XLogP3-AA = 0.4) analogs, allowing researchers to probe the impact of alpha-substitution on cytokine modulation without altering the triazole ring electronics [1].

Diversity-Oriented Synthesis of Triazole Compound Libraries

The bifunctional reactivity of this compound—a carboxylic acid for amide/ester coupling and an alpha-chlorine for nucleophilic displacement—makes it a versatile core scaffold for generating diverse compound libraries. Researchers can sequentially functionalize both reactive sites to explore chemical space around the triazole propanoic acid framework, a synthetic advantage over ring-chlorinated isomers where the aromatic chlorine is less amenable to mild derivatization [1].

Agrochemical Intermediate Research Using Halogenated Triazoles

Triazole propanoic acid derivatives are documented intermediates for fungicides and plant growth regulators [3]. The alpha-chloro substitution pattern of this compound distinguishes it from the triazole-ring-chlorinated analogs already described in agrochemical patents, providing a novel structural motif for investigating structure-activity relationships in crop protection agents with potentially differentiated environmental fate profiles owing to its distinct physicochemical properties [1].

Application
Selection Property
Validation Focus
Chiral pool synthesis
Racemic building block with alpha-chlorine handle
Enantiomeric resolution & stereospecific derivatization
Anti-inflammatory cytokine research
Triazole propanoic acid scaffold with intermediate lipophilicity
Cytokine modulation (TNF-α, IFN-γ) in PBMC models
Diversity-oriented synthesis
Bifunctional reactivity (COOH and alkyl chloride)
Sequential functionalization for compound library synthesis
Agrochemical intermediate research
Novel alpha-chloro substitution pattern for SAR
Fungicidal/plant growth regulator activity relationships
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